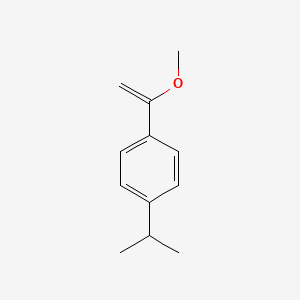
2-(Pyridin-4-yl)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-yl)oxazolidine: is a heterocyclic compound that contains both a pyridine ring and an oxazolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)oxazolidine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with an amino alcohol under acidic conditions to form the oxazolidine ring. This reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and can lead to more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyridin-4-yl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups, depending on the reducing agent used.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in the presence of a solvent like acetonitrile.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazolidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Pyridin-4-yl)oxazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions such as cerium(III).
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-yl)oxazolidine involves its interaction with specific molecular targets. For instance, when used as a fluorescent probe, the compound binds to metal ions, leading to changes in its fluorescence properties. This interaction is often mediated by the coordination of the metal ion with the nitrogen and oxygen atoms in the oxazolidine ring .
Comparaison Avec Des Composés Similaires
- 2-(Pyridin-2-yl)oxazolidine
- 2-(Pyridin-3-yl)oxazolidine
- 2-(Pyridin-4-yl)oxazole
Comparison:
- 2-(Pyridin-4-yl)oxazolidine vs. 2-(Pyridin-2-yl)oxazolidine : The position of the pyridine ring affects the compound’s reactivity and binding properties. The 4-position pyridine derivative may exhibit different electronic properties compared to the 2-position derivative .
- This compound vs2-(Pyridin-3-yl)oxazolidine : Similar to the 2-position derivative, the 3-position pyridine derivative may have different steric and electronic effects, influencing its chemical behavior .
- This compound vs2-(Pyridin-4-yl)oxazole : The oxazolidine ring in the former provides different chemical properties compared to the oxazole ring in the latter, affecting their respective applications and reactivity .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
2-pyridin-4-yl-1,3-oxazolidine |
InChI |
InChI=1S/C8H10N2O/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2 |
Clé InChI |
AUWQHIJVZVQJAP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(N1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
![1-Methyl-5-[4-(methylsulfonyl)phenoxy]-1H-indole](/img/structure/B13662208.png)


![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)


![N-Boc-1-(oxazolo[4,5-c]quinolin-2-yl)methanamine](/img/structure/B13662260.png)
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
![4-Bromo-6-fluoro-5-[(triisopropylsilyl)ethynyl]naphthalen-2-ol](/img/structure/B13662274.png)



![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
